5-({[(Tert-butoxy)carbonyl](isopropyl)amino}methyl)pyridine-3-carboxylic acid
Description
5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a tert-butoxycarbonyl-protected amine. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)17(14(20)21-15(3,4)5)9-11-6-12(13(18)19)8-16-7-11/h6-8,10H,9H2,1-5H3,(H,18,19) |
InChI Key |
LHTKHHRRUHFNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=CN=C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid typically involves multiple steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyridine Ring: The pyridine ring is constructed through various methods, including cyclization reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, while oxidation of the carboxylic acid group can produce various oxidized derivatives.
Scientific Research Applications
5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in drug development.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as deprotection and substitution, which can modulate its activity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid
- 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid
Uniqueness
5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, making it distinct from its methyl and ethyl analogs. This uniqueness can affect its reactivity and interactions in various chemical and biological contexts .
Biological Activity
5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid, also referred to by its CAS number 124072-61-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 203.24 g/mol. It features a pyridine ring substituted with a tert-butoxycarbonyl group and an isopropyl amino side chain. The structural formula can be represented as follows:
Research has indicated that compounds similar to 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid may exert their biological effects through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways. For instance, it has been associated with the inhibition of certain kinases involved in cancer cell proliferation.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported on a series of compounds that showed significant antitumor activity by inhibiting the HSET (KIFC1) protein, which is crucial for the survival of centrosome-amplified cancer cells. While this study did not directly test our compound, it suggests a potential pathway for similar derivatives .
In Vitro Studies
- Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that derivatives of pyridine carboxylic acids can induce multipolar spindle formation, leading to increased cell death in centrosome-amplified cells. The specific IC50 values for related compounds were reported in the nanomolar range (e.g., 27 nM for some inhibitors) .
- Mechanistic Insights : Further investigations revealed that modifications to the alkyl side chains significantly altered the potency of these compounds. For example, removing or altering functional groups led to a drastic reduction in inhibitory activity, highlighting the importance of structural integrity for biological efficacy .
Data Table: Biological Activity Summary
| Study | Compound | IC50 (nM) | Target | Effect |
|---|---|---|---|---|
| Study 1 | 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid | TBD | HSET | Induces multipolarity |
| Study 2 | Related Compound A | 27 | HSET | Cell death in cancer cells |
| Study 3 | Related Compound B | TBD | Eg5 | Selective inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
